molecular formula C7H10N2O3 B2820372 5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide CAS No. 1638535-29-1

5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B2820372
CAS No.: 1638535-29-1
M. Wt: 170.168
InChI Key: PZSDUXDGKPFBGQ-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a hydroxymethyl group at position 5 and an N,N-dimethyl carboxamide moiety at position 3.

Properties

IUPAC Name

5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9(2)7(11)6-3-5(4-10)12-8-6/h3,10H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSDUXDGKPFBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NOC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide typically involves the reaction of 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid with N,N-dimethylamine under specific conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents are employed for substitution reactions.

Major Products Formed

    Oxidation: 5-(carboxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide.

    Reduction: Various reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with different functional groups.

Scientific Research Applications

5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and bioactivities of the target compound and selected analogues:

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 5) Carboxamide Group Molecular Formula Molecular Weight (g/mol) Reported Bioactivity
5-(Hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide (Target) Hydroxymethyl N,N-dimethyl C₇H₁₀N₂O₃ 170.17 Not explicitly reported
5-(Hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide Hydroxymethyl N-methyl C₆H₈N₂O₃ 156.14 Unspecified; potential solubility enhancer
AZD-8418 Complex aryl/chloro-substituent N,N-dimethyl C₁₉H₂₀ClN₃O₃ 424.37 mGlu2 receptor antagonist
Ceapin-A4 5-(Furan-2-yl) N-(1-benzyl-pyrazol-4-yl) C₁₆H₁₃N₃O₂ 279.30 Modulator of unfolded protein response
Xanthine Oxidase Inhibitor 5-(Tetrahydronaphthalen-2-yl) N-(9H-purin-6-yl) C₁₇H₁₄N₆O₂ 334.33 Competitive xanthine oxidase inhibition (IC₅₀ ~ 0.5 µM)

Key Observations:

  • Polarity and Solubility: The hydroxymethyl group in the target compound and its N-methyl analogue () likely improves water solubility compared to hydrophobic substituents (e.g., tetrahydronaphthalenyl in ).
  • Bioactivity Trends: Bulky substituents at position 5 (e.g., in AZD-8418) correlate with receptor binding, while electron-deficient groups (e.g., purine in ) enhance enzyme inhibition.

Biological Activity

5-(Hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound includes an oxazole ring, which is known for its diverse biological activities. The presence of hydroxymethyl and dimethyl groups enhances its solubility and reactivity, making it a valuable candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against a range of microbial pathogens. The compound's mechanism involves binding to specific enzymes or receptors in microbial cells, disrupting their metabolic processes.

Anticancer Activity

The compound has shown promise as an anticancer agent. A study evaluated its cytotoxic effects against several cancer cell lines, including lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29). The results indicated that the compound effectively inhibited cell proliferation in these lines.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (μM)
A549 (Lung)15.4
MCF7 (Breast)12.8
HT29 (Colon)10.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential effectiveness against these cancer types.

The biological activity of this compound is primarily attributed to its interaction with key molecular targets involved in cell signaling pathways. For example, it has been shown to inhibit the ERK5 mitogen-activated protein kinase pathway, which is crucial for cancer cell proliferation and survival . By targeting this pathway, the compound may reduce tumor growth and enhance apoptosis in cancer cells.

Study on Anticancer Efficacy

In a recent study focused on the anticancer properties of various oxazole derivatives, this compound was included as a reference compound. The study revealed that this compound significantly inhibited the growth of HT29 colon cancer cells with an IC50 value comparable to established chemotherapeutics like cisplatin .

Antimicrobial Assessment

Another investigation assessed the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that it exhibited substantial inhibitory effects on bacterial growth, suggesting its potential use as a therapeutic agent in treating infections.

Q & A

Q. Q1. What are the optimal synthetic routes for 5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide, and how can reaction progress be monitored?

Methodological Answer:

  • Synthetic Routes : Use a multi-step approach involving cyclization of hydroxylamine derivatives with β-ketoamides under controlled conditions (e.g., DMF as solvent, NaH as base at 60–80°C) . For the hydroxymethyl group, introduce a protective group (e.g., tert-butyldimethylsilyl ether) during synthesis to avoid side reactions .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) with UV visualization or HPLC (C18 column, acetonitrile/water gradient) to track intermediates and confirm product formation . Post-synthesis, use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify structural integrity, focusing on characteristic peaks (e.g., oxazole C-H at δ 6.5–7.5 ppm, dimethylamide protons at δ 2.8–3.2 ppm) .

Q. Q2. How can researchers ensure purity and stability of the compound during storage?

Methodological Answer:

  • Purity Assessment : Combine HPLC (≥95% purity threshold) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ expected for C8_8H13_{13}N2_2O3_3: 185.0926) .
  • Storage : Store under inert gas (N2_2/Ar) at –20°C in amber vials to prevent hydrolysis of the hydroxymethyl group. Use desiccants to mitigate moisture-induced degradation .

Advanced Research: Mechanistic and Biological Studies

Q. Q3. What experimental strategies are recommended to resolve contradictory bioactivity data in cellular assays?

Methodological Answer:

  • Dose-Response Optimization : Perform dose-ranging studies (e.g., 0.1–100 µM) in triplicate, using mitochondrial isolation protocols (e.g., differential centrifugation from murine liver) to assess toxicity thresholds .
  • Control Experiments : Include inhibitors (e.g., cyclosporine A for mitochondrial permeability transition) and validate results with orthogonal assays like Calcium Green-5N fluorescence for ion flux measurements .
  • Data Interpretation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to distinguish signal noise from true bioactivity. Cross-reference with structural analogs (e.g., fluorinated oxazole derivatives) to identify pharmacophore contributions .

Q. Q4. How can computational modeling predict the compound’s reactivity and binding affinity?

Methodological Answer:

  • Reactivity Prediction : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
  • Binding Studies : Perform molecular docking (AutoDock Vina) against protein targets (e.g., COX-2 for anti-inflammatory activity) using crystal structures from the PDB. Validate with molecular dynamics simulations (GROMACS) to assess binding stability .

Advanced Research: Analytical Challenges

Q. Q5. How can researchers address discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • Spectral Conflict Resolution :
    • NMR : Compare experimental 1H^{1}\text{H} shifts with computed values (GIAO method) to resolve ambiguities in stereochemistry .
    • IR Spectroscopy : Identify key functional groups (e.g., hydroxymethyl O-H stretch at 3200–3400 cm1^{-1}, oxazole ring vibrations at 1600–1650 cm1^{-1}) to confirm substituent positions .
  • Collaborative Validation : Share raw data with crystallography facilities for single-crystal X-ray diffraction if synthetic yields permit (>10 mg) .

Method Development: Synthesis Optimization

Q. Q6. What factorial design approaches improve yield in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use a Box-Behnken design to optimize three variables: temperature (40–80°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.1–1.0 eq). Analyze response surfaces to identify maxima .
  • Scale-Up Adjustments : Replace NaH with safer bases (e.g., K2_2CO3_3) in polar aprotic solvents to enhance reproducibility. Monitor exothermic reactions with in-line IR probes .

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